molecular formula C14H14ClFN4 B1355977 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 898652-05-6

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B1355977
CAS No.: 898652-05-6
M. Wt: 292.74 g/mol
InChI Key: MUMJWBQXEFHDPZ-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C14H14ClFN4 and a molecular weight of 292.74 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, closely related to the specified compound, showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Research

  • Inhibition of Tyrosine Kinase in Cancer : A compound closely related to 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, highlighting its potential role in cancer treatment (Zhang et al., 2005).

Antiviral Research

  • Anti-Tobacco Mosaic Viral Activity : The synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which is structurally similar, exhibited significant antiviral activity against the Tobacco Mosaic Virus. This implies the potential for developing novel antiviral agents (Nagalakshmamma et al., 2020).

Protein Kinase Inhibitor Development

  • Protein Kinase Inhibitors : The compound's analogues were used in developing broad-spectrum protein kinase inhibitors, indicating its relevance in creating new therapeutic agents for diseases involving protein kinases (Russell et al., 2015).

Receptor Antagonism

  • Vanilloid Receptor-1 Antagonists : Related piperazinylpyrimidine analogues were evaluated as antagonists of the vanilloid 1 receptor, suggesting a role in developing new treatments for conditions like chronic pain (Wang et al., 2007).

Anticancer and Anti-inflammatory Agents

  • Anticancer and Anti-inflammatory Activity : Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate exhibited significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, pointing towards potential in cancer and inflammation treatment (Ghule et al., 2013).

Biochemical Analysis

Biochemical Properties

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. This compound has been shown to interact with several enzymes and proteins, including nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α). The interaction with NOS leads to the inhibition of nitric oxide production, while the interaction with TNF-α results in the suppression of inflammatory responses . Additionally, this compound has been observed to bind to the active sites of ATF4 and NF-kB proteins, further contributing to its anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective effects by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 . In microglial cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide, thereby mitigating neuroinflammation . Furthermore, this compound influences cell signaling pathways, including the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of key proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . The compound also inhibits the activity of NOS, leading to decreased production of nitric oxide, a molecule involved in inflammatory processes . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained neuroprotective and anti-inflammatory effects, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing adverse reactions . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism also affects its bioavailability and duration of action, with certain metabolites retaining biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within tissues are influenced by these transporters, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The presence of specific targeting signals and post-translational modifications may direct the compound to particular subcellular compartments, further modulating its activity .

Properties

IUPAC Name

4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJWBQXEFHDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588663
Record name 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898652-05-6
Record name 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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